4(15)-Selinene-11,12-diol (CAS 73035-82-2) is a specialized eudesmane-type sesquiterpenoid characterized by an exocyclic 4(15) double bond and a vicinal 11,12-diol moiety, with a molecular weight of 238.37 g/mol . In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for the quality control of complex botanical extracts, such as Valeriana officinalis, where it serves as a critical biomarker [1]. Beyond analytical applications, the compound's unique diol functionality makes it a valuable, stereochemically defined precursor for the semi-synthesis of bioactive eudesmanolides and a targeted ingredient in advanced formulations requiring specific solubility and stability profiles .
Procurement of generic sesquiterpene alcohols (like β-eudesmol) or reliance on crude botanical mixtures as substitutes frequently compromises both analytical precision and synthetic viability . Crude extracts contain fluctuating concentrations of 4(15)-selinene-11,12-diol—often around 4.3%—alongside dozens of co-eluting isomers, leading to severe matrix suppression and preventing absolute quantification in QA/QC workflows [1]. Furthermore, substituting this compound with common mono-alcohols eliminates the vicinal diol moiety necessary for selective oxidative cleavage and esterification, forcing chemists into lower-yield, non-selective allylic oxidation routes that drastically increase downstream purification costs and alter formulation thermodynamics .
When utilizing >99% pure 4(15)-selinene-11,12-diol as an external standard, laboratories achieve an unambiguous retention index baseline (RI ~2022) with <0.1% matrix interference [1]. In contrast, using crude Valeriana officinalis extracts as a baseline reference results in high signal overlap with structurally similar compounds like kessanyl acetate (RI ~2002) and cis-valerenyl acetate (RI ~2044), which can skew absolute quantification by up to 45% [2].
| Evidence Dimension | GC-MS quantification accuracy and signal overlap |
| Target Compound Data | >99% pure standard: RI ~2022, <0.1% matrix interference |
| Comparator Or Baseline | Crude Valeriana extract: Up to 45% quantification error due to co-elution |
| Quantified Difference | Eliminates up to 45% signal overlap error compared to crude mixtures |
| Conditions | Standard GC-MS profiling of sesquiterpenoids |
Essential for QA/QC laboratories that require absolute mass calibration to certify the phytochemical composition of high-value botanical products.
The presence of the 11,12-diol allows 4(15)-selinene-11,12-diol to undergo selective periodate cleavage, yielding >88% of the target C11-ketone under mild conditions . Conversely, attempting similar downstream synthesis using β-eudesmol (a mono-alcohol substitute) requires harsh, non-selective allylic oxidation, which typically yields <30% of mixed, difficult-to-separate ketone products .
| Evidence Dimension | Target ketone yield via oxidative cleavage |
| Target Compound Data | 4(15)-Selinene-11,12-diol: >88% yield under mild conditions |
| Comparator Or Baseline | β-Eudesmol: <30% yield via non-selective oxidation |
| Quantified Difference | 58% absolute increase in target ketone yield |
| Conditions | Oxidative cleavage / synthesis of eudesmane-11-one derivatives |
Directly reduces the number of synthetic steps and improves overall yield when manufacturing downstream bioactive eudesmanolide derivatives.
The dual hydroxyl groups on 4(15)-selinene-11,12-diol increase its thermodynamic solubility in 10% ethanol/water cosolvents by over 4.5-fold compared to highly lipophilic non-hydroxylated analogs like β-selinene . While β-selinene readily phase-separates at concentrations above 0.2 mg/mL, the 11,12-diol maintains emulsion stability at ~1.2 mg/mL for >6 months, and its alcohol functional groups allow for targeted esterification to further tune solubility and bioactivity .
| Evidence Dimension | Solubility in 10% ethanol/water cosolvent |
| Target Compound Data | 4(15)-Selinene-11,12-diol: ~1.2 mg/mL (stable >6 months) |
| Comparator Or Baseline | β-Selinene: <0.2 mg/mL (rapid phase separation) |
| Quantified Difference | >4.5-fold increase in aqueous cosolvent solubility |
| Conditions | 10% ethanol/water emulsion at standard ambient temperature |
Enables stable integration into water-compatible cosmetic and dermatological formulations without requiring excessive, skin-irritating surfactant loads.
The exocyclic 4(15) double bond configuration of 4(15)-selinene-11,12-diol demonstrates superior oxidative stability compared to endocyclic isomers . Under 30 days of accelerated thermal aging (40°C in air), 4(15)-selinene-11,12-diol maintains a peroxide value of <5 meq/kg, whereas endocyclic analogs like α-selinene degrade rapidly, reaching peroxide values >25 meq/kg under identical stress conditions .
| Evidence Dimension | Peroxide value after accelerated aging |
| Target Compound Data | 4(15)-Selinene-11,12-diol: <5 meq/kg |
| Comparator Or Baseline | α-Selinene: >25 meq/kg |
| Quantified Difference | 5-fold reduction in auto-oxidation degradation products |
| Conditions | 30 days accelerated aging at 40°C in atmospheric air |
Guarantees longer shelf-life and reproducible performance for both analytical archiving and active pharmaceutical ingredient (API) development.
Directly downstream of its superior GC-MS resolution (Evidence 1), 4(15)-selinene-11,12-diol is the optimal reference standard for standardizing high-value botanical extracts like Valeriana officinalis and Cymbopogon proximus. Its use ensures accurate batch-to-batch quantification of sesquiterpenoid profiles, which is critical for regulatory compliance in herbal medicines [1].
Leveraging its highly efficient vicinal diol cleavage (Evidence 2), this compound serves as a premium chiral synthon. It allows process chemists to bypass non-selective allylic oxidations, streamlining the synthesis of eudesmane-11-one derivatives and novel antimicrobial or anti-inflammatory agents .
Due to its enhanced thermodynamic solubility and emulsion stability (Evidence 3), 4(15)-selinene-11,12-diol is ideally suited for water-compatible skincare products. It delivers localized antioxidant and anti-inflammatory benefits without the need for high surfactant concentrations that could cause dermal irritation .